REACTION_CXSMILES
|
C(OC(=O)[NH:10][C:11]1[CH:16]=[CH:15][C:14]([CH2:17][CH2:18][F:19])=[C:13]([C:20]([F:23])([F:22])[F:21])[CH:12]=1)C1C=CC=CC=1>CO.[C].[Pd]>[F:19][CH2:18][CH2:17][C:14]1[CH:15]=[CH:16][C:11]([NH2:10])=[CH:12][C:13]=1[C:20]([F:21])([F:22])[F:23] |f:2.3|
|
Name
|
[4-(2-Fluoroethyl)-3-(trifluoromethyl)phenyl]carbamic acid benzyl ester
|
Quantity
|
194 mg
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC(NC1=CC(=C(C=C1)CCF)C(F)(F)F)=O
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
palladium carbon
|
Quantity
|
45 mg
|
Type
|
catalyst
|
Smiles
|
[C].[Pd]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred under hydrogen atmosphere at room temperature for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The catalyst was removed by filtration
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
FCCC1=C(C=C(N)C=C1)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 49 mg | |
YIELD: PERCENTYIELD | 29% | |
YIELD: CALCULATEDPERCENTYIELD | 29.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |